molecular formula C19H14F3N3O2 B11237246 6-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridazine-3-carboxamide

6-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11237246
M. Wt: 373.3 g/mol
InChI Key: GFOKQZMUCAQHBN-UHFFFAOYSA-N
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Description

6-OXO-N-PHENYL-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-N-PHENYL-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by vacuum filtration to obtain 3-cyano-1-propylpyridin-1-ium. This intermediate is then dissolved in acetone, and phenyl magnesium bromide is added dropwise under light-avoiding conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-OXO-N-PHENYL-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

6-OXO-N-PHENYL-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-OXO-N-PHENYL-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . This mechanism is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-OXO-N-PHENYL-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a compound of significant interest for further research and development.

Properties

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

IUPAC Name

6-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridazine-3-carboxamide

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-8-6-13(7-9-14)12-25-17(26)11-10-16(24-25)18(27)23-15-4-2-1-3-5-15/h1-11H,12H2,(H,23,27)

InChI Key

GFOKQZMUCAQHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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